4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2. It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and trifluoromethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:
Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a cyano group replacement reaction using cuprous cyanide.
Aminolysis Substitution: The final step involves aminolysis substitution with liquid ammonia and ethanol to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials and simple reaction conditions. The overall yield of the product can reach up to 75%, with high purity and minimal harmful emissions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 3-Amino-4-(trifluoromethyl)benzonitrile
Comparison: 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H4F4N2 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 |
InChI Key |
HUGRPZATGUZNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)C#N |
Origin of Product |
United States |
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